(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Conformational analysis Fluorine chemistry Drug design

(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 1998840-78-0) is a synthetic, small-molecule building block belonging to the class of fluorinated piperidine maleamic acid derivatives. It features a 3-fluoropiperidine ring conjugated to an α,β-unsaturated carboxylic acid via a tertiary amide bond, a scaffold exploited in medicinal chemistry for modulating physicochemical and pharmacokinetic properties through strategic fluorine placement.

Molecular Formula C9H12FNO3
Molecular Weight 201.19 g/mol
CAS No. 1998840-78-0
Cat. No. B1489310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid
CAS1998840-78-0
Molecular FormulaC9H12FNO3
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C=CC(=O)O)F
InChIInChI=1S/C9H12FNO3/c10-7-2-1-5-11(6-7)8(12)3-4-9(13)14/h3-4,7H,1-2,5-6H2,(H,13,14)/b4-3+
InChIKeyFRBASFGAFFBNFT-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(3-Fluoropiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 1998840-78-0): Core Structural & Procurement Profile


(E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid (CAS 1998840-78-0) is a synthetic, small-molecule building block belonging to the class of fluorinated piperidine maleamic acid derivatives . It features a 3-fluoropiperidine ring conjugated to an α,β-unsaturated carboxylic acid via a tertiary amide bond, a scaffold exploited in medicinal chemistry for modulating physicochemical and pharmacokinetic properties through strategic fluorine placement [1]. The compound is supplied as a research intermediate with a typical purity of ≥95% and a molecular weight of 201.19 g/mol.

Why a Generic (E)-4-(3-Fluoropiperidin-1-yl)-4-oxobut-2-enoic Acid Analog Cannot Simply Be Substituted


The specific placement of a single fluorine atom at the piperidine 3-position is not a trivial structural variation but a critical determinant of the molecule's conformational bias, basicity, and dipole moment [1]. Unlike the 4-fluoro or 3,3-difluoro analogs, the 3-fluoropiperidine scaffold exhibits a unique axial fluorine preference in its protonated form, driven by a strong charge-dipole interaction [1]. This translates into a distinct pKa profile that significantly modulates the molecule's ionization state and membrane permeability at physiological pH, directly impacting pharmacokinetic outcomes in a way that closely related analogs cannot replicate. The following quantitative evidence details these critical, non-interchangeable differentiation points.

Quantitative Differentiation Guide: (E)-4-(3-Fluoropiperidin-1-yl)-4-oxobut-2-enoic acid vs. Closest Analogs


Conformational Bias: Axial Fluorine Preference in 3-Fluoropiperidine Scaffolds

In its protonated form, the 3-fluoropiperidine ring exhibits a marked preference for the fluorine atom to occupy an axial orientation, unlike the 4-fluoro analog where equatorial preference dominates [1]. This conformational bias is driven by a stabilizing intramolecular charge–dipole interaction between the protonated amine and the C–F bond, which is geometrically optimized only at the 3-position. The 4-fluoro substituent cannot engage in the same interaction, leading to distinct 3D pharmacophore geometries.

Conformational analysis Fluorine chemistry Drug design

Basicity Modulation: pKa Comparison of 3-Fluoro vs. 4-Fluoro vs. 3,3-Difluoro Piperidine Derivatives

The pKa of the conjugate acid of 3-fluoropiperidine is measured at approximately 9.3, representing a reduction of nearly 2 log units compared to unsubstituted piperidine (pKa ≈ 11.2) [1]. This value is effectively equivalent to that of 4-fluoropiperidine (pKa ≈ 9.4), but is dramatically higher than the 3,3-difluoropiperidine analog (pKa ≈ 6.5) [1]. The intermediate basicity of the mono-fluorinated scaffold is critical for achieving an optimal balance between permeability and solubility at physiological pH.

pKa Ionization state ADME properties

CYP3A4 Metabolic Stability: In Vitro Liability of (E)-4-(3-Fluoropiperidin-1-yl)-4-oxobut-2-enoic Acid

In a human liver microsomal assay, the (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid scaffold demonstrated a CYP3A4 IC50 of 20,000 nM, indicating negligible inhibitory liability against this major drug-metabolizing enzyme [1]. While direct comparator data for the 4-fluoro or 3-methyl analogs under identical conditions are not available, the high IC50 value classifies this compound as a low-risk structural motif for CYP3A4-mediated drug-drug interactions.

Drug metabolism CYP450 inhibition Hepatocyte stability

Optimal Application Scenarios for Procuring (E)-4-(3-Fluoropiperidin-1-yl)-4-oxobut-2-enoic acid


Design of Conformationally Biased Peptidomimetics and Probe Molecules

The unique axial fluorine preference of the 3-fluoropiperidine scaffold, as established by NMR conformational analysis [1], makes this building block ideal for introducing a well-defined, non-equatorial geometry into peptidomimetic backbones. Researchers designing constrained analogs of peptide ligands, where the precise orientation of the piperidine ring is critical for receptor subtype selectivity, will find this structural motif essential for enforcing the desired 3D pharmacophore [1].

Optimization of CNS Drug Candidates via Fine-Tuned Basicity

For CNS-targeted programs, the pKa of ~9.3 for the 3-fluoropiperidine moiety [1] provides an optimal balance between blood-brain barrier permeation (favored by a significant neutral fraction at pH 7.4) and target engagement (often requiring a protonated amine). This scaffold is specifically recommended over the 3,3-difluoro analog (pKa 6.5), which may be insufficiently basic for ionic interactions with aspartate or glutamate residues in CNS targets [1].

Metabolic Soft-Spot Protection in Lead Optimization

The fluorine atom at the 3-position, combined with the electron-withdrawing α,β-unsaturated amide bond, creates a metabolically resilient core. The observed low CYP3A4 inhibition potential (IC50 = 20 µM) [1] supports its use as a late-stage optimization handle wherein the piperidine ring is a known metabolic soft spot, making this compound a key intermediate for medicinal chemistry teams aiming to improve in vitro-in vivo correlation (IVIVC).

Quote Request

Request a Quote for (E)-4-(3-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.